molecular formula C12H10ClN2OPS B14741492 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide CAS No. 5170-43-4

2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide

Cat. No.: B14741492
CAS No.: 5170-43-4
M. Wt: 296.71 g/mol
InChI Key: ZMSYYONJIDOJAO-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a complex organic compound that belongs to the class of benzodiazaphospholes This compound is characterized by the presence of a chlorophenoxy group and a sulfide group attached to the benzodiazaphosphole ring

Preparation Methods

The synthesis of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorophenol with a suitable phosphorodichloridate to form the chlorophenoxy intermediate. This intermediate is then reacted with a benzodiazaphosphole derivative under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding reduced derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding phenolic and phosphoric acid derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can be compared with other similar compounds such as:

    2-(4-Bromophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: This compound has a bromine atom instead of chlorine, which may result in different chemical reactivity and biological activity.

    2-(4-Methylphenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide: The presence of a methyl group instead of chlorine can affect the compound’s properties and applications.

    2-(4-Nitrophenoxy)-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide:

Properties

CAS No.

5170-43-4

Molecular Formula

C12H10ClN2OPS

Molecular Weight

296.71 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-sulfanylidene-1,3-dihydro-1,3,2λ5-benzodiazaphosphole

InChI

InChI=1S/C12H10ClN2OPS/c13-9-5-7-10(8-6-9)16-17(18)14-11-3-1-2-4-12(11)15-17/h1-8H,(H2,14,15,18)

InChI Key

ZMSYYONJIDOJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NP(=S)(N2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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